2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-2-fluoroacetic acid
Overview
Description
“2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-2-fluoroacetic acid” is a chemical compound with the CAS Number: 1781164-79-1 . It has a molecular weight of 247.27 . The IUPAC name for this compound is 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)-2-fluoroacetic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H18FNO4/c1-11(2,3)17-10(16)13-5-4-7(6-13)8(12)9(14)15/h7-8H,4-6H2,1-3H3,(H,14,15) . This code provides a unique representation of the compound’s molecular structure.
Physical and Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 247.27 .
Scientific Research Applications
Synthesis and Biological Activity
- Chemical Synthesis and Biological Evaluation : 1-[4-(tert-Butyloxycarbonyl)phenyl]-3-pyrrolidinone and related compounds have been synthesized and evaluated for biological activities. These compounds, including structures with tert-butoxy carbonyl groups, have been assessed for their activity as substrates for liver enzymes and as potential inhibitors in tumor cell growth, highlighting their importance in medicinal chemistry research (Rosowsky et al., 1994).
Synthesis and Pharmaceutical Applications
- Antilipidemic Agent Synthesis : The synthesis of optical isomers of 4-[1-(4-tert-butylphenyl)-2-oxo-pyrrolidine-4-yl]methyloxybenzoic acid (S-2) and their biological evaluation as antilipidemic agents have been explored. This research emphasizes the role of tert-butoxy carbonyl derivatives in developing pharmaceuticals targeting lipid metabolism (Ohno et al., 1999).
Drug Development and Synthesis
- Influenza Neuraminidase Inhibitors : Studies have developed potent inhibitors of influenza neuraminidase, incorporating structures like tert-butyl pyrrolidine carboxylate. This research underscores the significance of such chemical groups in creating effective antiviral drugs (Wang et al., 2001).
Enzymatic Reactions and Metabolism
- Metabolic Study of Dipeptidyl Peptidase-4 Inhibitors : The enzymatic C-Demethylation of compounds including tert-butyl pyrrolidine derivatives has been studied in liver microsomes. This research provides insights into the metabolic pathways of certain pharmaceuticals (Yoo et al., 2008).
Antibacterial Agent Synthesis
- Synthesis of Antibacterial Compounds : Research on the synthesis of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8- naphthyridine-3-carboxylic acids, which involve tert-butoxy carbonyl pyrrolidine structures, has been conducted. These compounds show promise as antibacterial agents (Bouzard et al., 1992).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
2-fluoro-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO4/c1-11(2,3)17-10(16)13-5-4-7(6-13)8(12)9(14)15/h7-8H,4-6H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDXVQFLZHPSJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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